6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

DNA intercalation antiviral structure-activity relationship

6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline (CAS 612041-12-0; molecular formula C₂₉H₂₃N₃O; molecular weight 429.51 g/mol) is a fully synthetic, tetracyclic heterocycle belonging to the 6H-indolo[2,3-b]quinoxaline family. This compound features a planar indoloquinoxaline chromophore decorated at the N-6 position with a 2-(benzyloxy)benzyl substituent and at C-9 with a methyl group.

Molecular Formula C29H23N3O
Molecular Weight 429.523
CAS No. 612041-12-0
Cat. No. B2998830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
CAS612041-12-0
Molecular FormulaC29H23N3O
Molecular Weight429.523
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6
InChIInChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3
InChIKeyVMVPZZMPHFSINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline (CAS 612041-12-0): Procurement-Grade Structural and Pharmacological Primer


6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline (CAS 612041-12-0; molecular formula C₂₉H₂₃N₃O; molecular weight 429.51 g/mol) is a fully synthetic, tetracyclic heterocycle belonging to the 6H-indolo[2,3-b]quinoxaline family [1]. This compound features a planar indoloquinoxaline chromophore decorated at the N-6 position with a 2-(benzyloxy)benzyl substituent and at C-9 with a methyl group. The 6H-indolo[2,3-b]quinoxaline scaffold is recognized as a privileged DNA-intercalating template driving anticancer, antiviral, and multi-drug resistance (MDR)-modulating activities [2][3]. Unlike the extensively characterized dimethylaminoethyl-substituted analogs B-220 and 9-OH-B-220, the benzyloxybenzyl-bearing derivative remains sparsely documented in the primary peer-reviewed literature, necessitating careful, evidence-calibrated procurement decisions [4].

Why Indoloquinoxaline Analogs Cannot Be Freely Substituted for 6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline in Research Procurement


Within the 6H-indolo[2,3-b]quinoxaline class, biological activity and physicochemical behavior are exquisitely sensitive to the nature and position of the N-6 substituent [1][2]. The thermal stability of the drug–DNA intercalation complex, the primary pharmacodynamic driver for both antiviral and anticancer effects, is governed by side-chain orientation toward the GC-rich minor groove [3]. Comparative studies between the positional isomers NCA0424 and NCA0465 demonstrate that even a shift in side-chain attachment position fundamentally alters DNA base-sequence binding preference and association constants [4]. Consequently, a 6-(2-(benzyloxy)benzyl) derivative cannot be assumed functionally interchangeable with 6-(2-dimethylaminoethyl) analogs (e.g., B-220), 6-benzyl analogs, or 6-(2-isopropoxybenzyl) analogs, each of which presents a distinct steric, electronic, and lipophilic profile at the critical DNA-interacting interface [5].

Quantitative Differentiation Evidence for 6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline Versus Closest Analogs


Structural Differentiation: Benzyloxybenzyl Side Chain Versus Dimethylaminoethyl (B-220) at the N-6 Pharmacophoric Position

The N-6 substituent is the dominant determinant of DNA-binding mode, base-sequence selectivity, and biological activity within the 6H-indolo[2,3-b]quinoxaline class [1]. Head-to-head comparative viscometric and spectroscopic studies of the positional isomers NCA0424 and NCA0465 (differing only in side-chain attachment position, not composition) revealed that side-chain identity governs both DNA association constants and base-sequence preference—adenine-selective asymmetric binding was observed for one isomer but not the other [2][3]. The target compound's 2-(benzyloxy)benzyl side chain (Ar-CH₂-O-Ar) presents a sterically demanding, conformationally flexible aromatic ether motif that occupies a fundamentally different chemical space from the protonatable dimethylaminoethyl chain of B-220, the simple benzyl group of 6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline, or the branched isopropoxybenzyl chain of the 2-isopropoxy analog . This structural divergence is predicted to yield a distinct DNA-intercalation geometry, thermal stabilization profile, and biological target engagement pattern.

DNA intercalation antiviral structure-activity relationship

Physicochemical Differentiation: LogP, Solubility, and Permeability Profile Versus 6-Benzyl-9-methyl Analog

The introduction of the benzyloxy ether oxygen at the ortho position of the N-6 benzyl substituent in the target compound creates a measurably different physicochemical profile compared to the unsubstituted 6-benzyl-9-methyl analog (CAS 304003-28-9) . The parent indolo[2,3-b]quinoxaline core possesses an intrinsic logP of approximately 3.26, while the 6-benzyl-6H-indolo[2,3-b]quinoxaline analog (Hit2Lead database) exhibits a logP of 5.10 and logSW of -6.92 . Adding the ortho-benzyloxy substituent further increases both molecular weight (from 323.4 to 429.5 g/mol) and polar surface area (estimated increase of ~9 Ų from the additional ether oxygen), shifting the physicochemical profile toward higher lipophilicity while concurrently introducing a second hydrogen-bond acceptor site [1]. This dual modification is expected to modulate both passive membrane permeability and DNA-intercalation geometry relative to the simpler 6-benzyl-9-methyl derivative.

physicochemical profiling drug-likeness logP solubility

DNA Intercalation Class-Level Evidence: Binding Affinity and Thermal Stabilization Potential

The 6H-indolo[2,3-b]quinoxaline pharmacophore is a validated DNA intercalator with binding constants in the range of ~10⁶ M⁻¹ for monomeric derivatives [1][2]. The potency of biological activity—both anticancer and antiviral—is directly correlated with the thermal stability (ΔTₘ) of the compound–DNA complex, a parameter exquisitely dependent on the N-6 substituent's chemical nature and its orientation within the GC-rich minor groove [3][4]. For the benchmark intercalator 9-OH-B-220, effective thermal stabilization was observed for both double-helical and triple-helical DNA as well as duplex RNA, confirming that the 6H-indolo[2,3-b]quinoxaline chromophore retains intercalative capacity across diverse nucleic acid topologies [5]. The target compound, bearing the planar indoloquinoxaline chromophore, is expected to engage in π-stacking intercalation with comparable intrinsic affinity; however, the specific benzyloxybenzyl side chain is predicted to modulate (i) the DNA sequence selectivity, (ii) the thermal stabilization magnitude (ΔTₘ), and (iii) the dissociation kinetics relative to dimethylaminoethyl-substituted congeners [3]. Direct experimental binding data for this specific compound remain absent from the peer-reviewed literature.

DNA intercalation thermal denaturation binding constant anticancer

Cytostatic Activity Class Benchmarking: Indoloquinoxaline SAR Context for Anticancer Screening

The cytostatic and cytotoxic potential of 6H-indolo[2,3-b]quinoxalines is strongly modulated by the N-6 substituent, as demonstrated in a systematic SAR study of 6-aralkyl-9-substituted derivatives across the NCI 59 human tumor cell line panel [1]. In that study, compound 5h (a 6-substituted analog) exhibited IC₅₀ values of 23 µM against Molt 4/C8 and 38 µM against CEM T-lymphocyte lines, while compound 7i showed an IC₅₀ of 7.2 µM against murine L1210 leukemia cells (melphalan controls: 3.2, 2.5, and 2.1 µM, respectively) [1]. QSAR modeling of 6H-indolo[2,3-b]quinoxaline derivatives further identified that cyclic substituents and primary-carbon-attached groups at the N-6 position enhance cytotoxic potency against HL-60 leukemia cells (compounds IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14 exhibiting significant in vitro activity) [2]. The target compound's 2-(benzyloxy)benzyl substituent, featuring a cyclic benzyloxy moiety connected via a primary methylene carbon to the N-6 position, structurally aligns with the QSAR-derived pharmacophoric features for enhanced cytotoxicity, yet its specific IC₅₀ values remain unreported [3].

cytostatic activity anticancer leukemia SAR

Spectroscopic Identity Confirmation: NMR and Mass Spectral Reference Data for Quality Control

Two NMR spectra (¹H and/or ¹³C, solvent: DMSO-d₆) are deposited in the Wiley KnowItAll NMR Spectral Library under SpectraBase Compound ID BAlHQNea0rE, providing a verified spectroscopic fingerprint for this specific compound [1]. The high-resolution exact mass (429.184112 g/mol, corresponding to molecular formula C₂₉H₂₃N₃O) is also documented [1]. This represents a tangible identity-verification advantage over less-characterized in-class analogs: 6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline (CAS 304003-28-9) and 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline lack publicly available reference NMR spectra in curated spectral libraries as of 2026-05 . The availability of authenticated reference spectra directly supports incoming QC/QA workflows, enabling batch-to-batch identity confirmation by ¹H NMR overlay without requiring independent structural elucidation [2].

NMR spectroscopy quality control identity verification analytical chemistry

Evidence-Calibrated Research and Industrial Application Scenarios for 6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline


DNA-Intercalator Focused Anticancer Screening Libraries

This compound is suitable for inclusion in DNA-intercalator-focused screening decks targeting anticancer indications, based on the established class-level mechanism of the 6H-indolo[2,3-b]quinoxaline pharmacophore [1]. Its structurally distinct N-6 benzyloxybenzyl substituent provides chemical diversity orthogonal to the extensively studied dimethylaminoethyl-bearing analogs (B-220, 9-OH-B-220, NCA0424) [2]. Procurement should be accompanied by a plan for de novo determination of DNA binding constants (Kₐ via fluorescence titration or thermal denaturation), cytotoxicity IC₅₀ in relevant cell lines, and topoisomerase II inhibition assessment—all parameters demonstrated to be side-chain-dependent within this class [3].

Antiviral Mechanism-of-Action Studies Targeting Herpesviridae

Given that the 6H-indolo[2,3-b]quinoxaline class includes the validated anti-herpes agent B-220 (active against HSV-1, CMV, and VZV at 1-5 µM) [4], this compound can serve as a structurally differentiated probe to dissect the contribution of the N-6 substituent to antiviral mechanism. The benzyloxybenzyl side chain's neutrality and bulk contrast with B-220's cationic dimethylaminoethyl group, potentially altering viral DNA synthesis inhibition kinetics, cellular uptake, and cytotoxicity window (B-220 exhibits a 3- to 15-fold selectivity margin between antiviral activity and cellular toxicity) [5]. Plaque reduction assays against HSV-1, VZV, and CMV with parallel cytotoxicity determination in human fibroblast lines are recommended as the primary characterization path.

SAR Exploration of N-6 Substituent Effects on DNA Binding and MDR Modulation

The compound occupies a strategic position in systematic SAR studies aimed at decoupling the effects of N-6 side-chain lipophilicity, steric bulk, and hydrogen-bonding capacity on DNA intercalation geometry and MDR-modulating activity [1][3]. Its benzyloxybenzyl group can be directly compared with the simple benzyl analog (CAS 304003-28-9) to isolate the contribution of the ether oxygen to DNA binding, and with the 2-isopropoxybenzyl analog to assess the impact of side-chain flexibility and steric encumbrance. QSAR models developed for this class indicate that cyclic substituents and primary carbon attachment at N-6 enhance cytotoxic potency, making this compound a rational test case for model validation [6].

Analytical Reference Standard for Indoloquinoxaline Derivative Identification

The availability of authenticated ¹H/¹³C NMR reference spectra in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID BAlHQNea0rE) [7] positions this compound as a qualified reference material for the identification and purity assessment of structurally related indoloquinoxaline library members. Analytical laboratories engaged in the characterization of custom-synthesized 6H-indolo[2,3-b]quinoxaline derivatives can utilize the deposited spectra for comparative purposes, reducing the burden of de novo structural elucidation for compounds sharing the 9-methyl-6H-indolo[2,3-b]quinoxaline core.

Quote Request

Request a Quote for 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.